molecular formula C17H15Cl2N5O B2925023 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291872-56-4

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No.: B2925023
CAS No.: 1291872-56-4
M. Wt: 376.24
InChI Key: VESHJXNYFBYCJT-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide is an organic compound featuring a triazolidine ring, two chloro-substituted phenyl groups, and a carboxamide group. Its structure lends itself to a variety of applications, particularly in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide typically involves a multi-step process. One common method begins with the reaction of 4-chloroaniline with an appropriate haloalkane to form an N-alkylated product. This intermediate then undergoes cyclization with hydrazine derivatives to introduce the triazolidine ring. Final steps involve acylation to form the carboxamide group. Reaction conditions often include solvents like ethanol or dichloromethane, with temperature control and catalytic agents such as sodium hydroxide or hydrochloric acid to facilitate each step.

Industrial Production Methods

Industrial production generally scales up these synthetic methods, optimizing for yield and purity. Large-scale reactors and continuous flow systems might be employed to maintain consistency and efficiency. Quality control measures ensure the final product meets required specifications for research and development applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, forming nitroso or nitro derivatives.

  • Reduction: : Reduction reactions typically target the triazolidine ring or the carbonyl group, using agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro substituents, replacing them with other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use reagents such as sodium hydroxide or ammonia under basic conditions.

Major Products

Major products of these reactions include variously substituted derivatives, with functional groups like nitro, hydroxyl, or amino replacing the original chloro groups. Each derivative exhibits different chemical and physical properties, expanding the compound’s range of applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide serves as a versatile intermediate in synthesizing complex molecules. Its unique structure allows it to participate in a range of reactions, facilitating the study of reaction mechanisms and product formation.

Biology

In biological research, this compound is often used in the development of probes for studying enzyme activities and interactions. Its derivatization can lead to bioactive molecules, providing insights into biochemical pathways.

Medicine

Medicinal chemistry applications include the development of potential therapeutic agents. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties, targeting specific biological pathways.

Industry

Industrial applications might include the use of this compound in the development of new materials with specialized properties, such as coatings or polymers with enhanced stability or reactivity.

Mechanism of Action

The compound's mechanism of action largely depends on its structural features and the specific biological or chemical context. In medicinal applications, for instance, it may interact with specific molecular targets like enzymes or receptors, modulating their activity and exerting therapeutic effects. The triazolidine ring and chloro-substituted phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloroanilino)-N-[2-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

  • 5-(4-chloroanilino)-N-[2-(4-methylphenyl)ethyl]triazolidine-4-carboxamide

  • 5-(4-bromoanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide

Highlighting Uniqueness

Compared to these similar compounds, 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide stands out due to its specific substituent pattern, which imparts unique physical and chemical properties. This particular structure may offer enhanced reactivity or stability in certain reactions, making it particularly valuable in both research and industrial contexts.

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Properties

IUPAC Name

5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-3-1-11(2-4-12)9-10-20-17(25)15-16(23-24-22-15)21-14-7-5-13(19)6-8-14/h1-8,15-16,21-24H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCRRQIJZLQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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